4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Description
4-Acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a 4,7-dichloro-substituted benzothiazole core linked to a benzamide group bearing an acetyl substituent at the para position. The acetyl group at the benzamide position introduces electron-withdrawing effects, which may influence molecular interactions and metabolic stability.
Properties
IUPAC Name |
4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-13-11(17)6-7-12(18)14(13)23-16/h2-7H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPKVOFCTWFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorine Atoms: Chlorination of the benzothiazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes such as dihydroorotase and DNA gyrase, leading to the disruption of bacterial cell processes and ultimately bacterial cell death . The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The position and number of chlorine atoms on the benzothiazole ring significantly impact biological activity and physicochemical properties. Key analogs include:
- N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide (CAS 868230-49-3): Features a 4,5-dichloro substitution pattern and a cyano group on the benzamide. The cyano group’s strong electron-withdrawing nature may enhance binding to electrophilic targets compared to the acetyl group in the target compound .
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Exhibits 2,4-dichloro substitution and lacks the benzothiazole ring but retains a thiazole core. This compound has demonstrated anti-inflammatory and analgesic activities, underscoring the importance of halogen positioning in modulating activity .
Table 1: Impact of Benzothiazole Substitution Patterns
Modifications at the Benzamide Position
The benzamide group’s substituents influence solubility, bioavailability, and target affinity:
- N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide: Replaces the acetyl group with a methyl(phenyl)sulfamoyl moiety.
- N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 862807-45-2): Substitutes the benzamide with a nitrofuran-carboxamide group.
Table 2: Benzamide Substituent Comparisons
Role of the Benzothiazole Scaffold in Bioactivity
The benzothiazole ring is a common feature in pharmacologically active compounds. For example:
- Triazine-benzothiazole hybrids : N2(aryl)-N4,N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines exhibit biological potency, likely due to the combined effects of the triazine core and benzothiazole substituents .
- Cpd D (1,3-benzothiazol-2-yl)carbamoyl derivatives : Highlighted in kinase inhibitor studies, these compounds demonstrate the benzothiazole’s versatility in targeting enzyme active sites .
The target compound’s 4,7-dichloro configuration may optimize steric and electronic interactions with biological targets compared to analogs with alternative substitution patterns.
Biological Activity
4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Benzothiazole derivatives have been extensively studied for their pharmacological properties, including anti-tubercular, anti-cancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is with a molecular weight of 283.11 g/mol. The compound features a benzamide structure with an acetyl group and a dichlorobenzothiazole moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in cancer progression and inflammation. For instance, benzothiazole derivatives have been reported to interact with cyclooxygenase (COX) and lipoxygenase pathways, which are crucial for inflammatory responses.
- Antimicrobial Activity : Benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains by disrupting cellular processes .
- Antitumor Activity : Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits tumor growth | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Anti-inflammatory | Modulates COX and lipoxygenase pathways |
Case Studies
- Antitumor Efficacy : A study on related benzothiazole compounds demonstrated that they exhibited potent antitumor activities in vitro against various cancer cell lines. For example, a derivative showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antiproliferative effects .
- Inhibition of Enzymatic Activity : In vitro assays have shown that benzothiazole derivatives can selectively inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation. The compound's structural features allow it to bind effectively to HDAC active sites .
- Synergistic Effects : Combinations of benzothiazole derivatives with established chemotherapeutic agents have shown enhanced anticancer effects, suggesting potential for combination therapies in clinical settings .
Q & A
Q. What experimental design principles apply to multi-variable pharmacological or environmental studies?
- Methodology :
- Split-plot designs (e.g., randomized blocks with subplots for dose/time variables) minimize confounding factors .
- Longitudinal studies (e.g., 5–10 years) track chronic toxicity or degradation kinetics .
- Multivariate statistics (ANOVA, PCA) differentiate significant variables in complex datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
